molecular formula C11H12BrNO B6198993 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680533-31-5

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Katalognummer: B6198993
CAS-Nummer: 2680533-31-5
Molekulargewicht: 254.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, also known as this compound, is a synthetic compound that has been used in a wide range of scientific research applications. It is a benzazepin derivative and a substituted benzazepine, with a molecular formula of C10H14BrN. It is a colorless solid at room temperature and is soluble in water, methanol, and ethanol. This compound is a versatile compound with a wide range of applications in medicinal chemistry, organic synthesis, and pharmacology.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as benzazepines, benzazepinones, and benzazepinamides. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants and antipsychotics. This compound has also been used in the synthesis of various peptides, such as peptidomimetics and peptidomimetic analogs.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is not fully understood. It is believed to act as an agonist at certain receptors, such as serotonin and dopamine receptors. It has also been proposed that it may act as an antagonist at certain receptors, such as histamine and opioid receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to have antinociceptive, anti-inflammatory, and anti-allergic effects. In vitro studies have shown that it has a variety of effects on the central nervous system, including modulation of neurotransmitter release, inhibition of calcium-dependent potassium channels, and inhibition of acetylcholine release.

Vorteile Und Einschränkungen Für Laborexperimente

7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a suitable compound for a variety of experiments. Additionally, it has a wide range of applications, making it a versatile compound for research. However, one of the main limitations is that it is not approved for use in humans, so it is not suitable for clinical trials or human studies.

Zukünftige Richtungen

There are a number of potential future directions for 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its potential use as an antidepressant or anticonvulsant. Additionally, further research could be conducted to investigate its potential use in drug delivery, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted to investigate its potential use in the synthesis of peptides and peptidomimetics.

Synthesemethoden

7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be synthesized by a variety of methods. The most common method is the reaction of 2-bromo-3-methyl-1-benzazepine with bromine. This reaction can be catalyzed by a variety of catalysts, such as palladium, platinum, or copper. Other methods of synthesis include the reaction of 2-bromo-3-methyl-1-benzazepine with ethyl bromide, or the reaction of 2-bromo-3-methyl-1-benzazepine with bromoacetic acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a benzazepine ring, introduction of a bromine atom, and addition of a methyl group.", "Starting Materials": ["2-phenylethylamine", "acetic anhydride", "bromine", "sodium hydroxide", "methyl iodide", "potassium carbonate", "acetonitrile"], "Reaction": ["1. 2-phenylethylamine is reacted with acetic anhydride to form N-acetyl-2-phenylethylamine", "2. N-acetyl-2-phenylethylamine is reacted with bromine and sodium hydroxide to form 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine", "3. 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is reacted with methyl iodide and potassium carbonate in acetonitrile to form 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one"] }

2680533-31-5

Molekularformel

C11H12BrNO

Molekulargewicht

254.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.